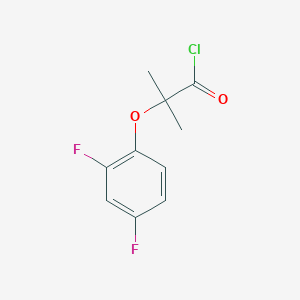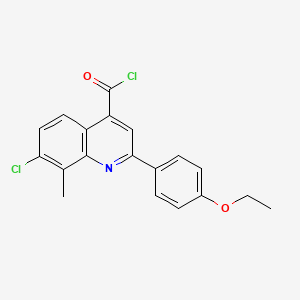
(4-(2-Chlorophenyl)thiazol-2-YL)methanol
Overview
Description
“(4-(2-Chlorophenyl)thiazol-2-YL)methanol” is a chemical compound with the molecular formula C10H8ClNOS . It has a molecular weight of 225.7 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8ClNOS/c11-8-4-2-1-3-7(8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 . This indicates that the compound contains a thiazole ring attached to a 2-chlorophenyl group and a methanol group.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Novel compounds related to (4-(2-Chlorophenyl)thiazol-2-YL)methanol are synthesized and characterized through various methods such as UV, IR, NMR, and high-resolution mass spectrometry. These methods aid in understanding the structural and spectral properties of the compounds (Shahana & Yardily, 2020).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : Derivatives of this compound have shown moderate antibacterial activity against certain bacteria like Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against fungi such as Candida glabrata and Candida albicans. These findings are significant for the development of new antimicrobial agents (Kubba & Rahim, 2018).
Antiviral Activity
- Potential Against Viruses : Some derivatives of this compound exhibited anti-tobacco mosaic virus activity, indicating their potential use in developing antiviral agents (Chen et al., 2010).
Computational and Theoretical Studies
- Density Functional Theory (DFT) Analysis : DFT calculations are employed to understand the molecular structure, bonding features, and reactivity of these compounds. This approach provides insights into the theoretical aspects of these molecules, which is crucial for predicting their behavior in various applications (Shahana & Yardily, 2020).
Antioxidant Activity
- Antioxidant Properties : Some thiazole analogues, including derivatives of this compound, have been studied for their antioxidant activity. These compounds exhibited potent activity and are being considered for further investigation in the field of antioxidants (Reddy et al., 2015).
Anticancer Activity
- Anticancer Potential : The biological applications of certain derivatives have also been explored in the context of anticancer activity, demonstrating the potential use of these compounds in cancer research (Viji et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition : Some derivatives have been studied for their corrosion inhibition performances, especially in protecting iron surfaces. This application is particularly relevant in industrial settings where corrosion is a significant issue (Kaya et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been known to exhibit potential anticancer activity
Mode of Action
Thiazole derivatives have been associated with the inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been associated with potential anticancer activity . The specific molecular and cellular effects of this compound are subjects of ongoing research.
Biochemical Analysis
Biochemical Properties
(4-(2-Chlorophenyl)thiazol-2-YL)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to undergo electrophilic and nucleophilic substitutions, making it a versatile scaffold for biochemical interactions . It has been observed to interact with enzymes such as topoisomerase II, which is crucial for DNA replication and repair . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce DNA double-strand breaks by interacting with topoisomerase II, leading to cell cycle arrest and apoptosis . Furthermore, this compound has been reported to affect the synthesis of neurotransmitters, such as acetylcholine, which is essential for normal nervous system function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, thereby modulating their activity . For example, its interaction with topoisomerase II results in the inhibition of this enzyme, leading to the accumulation of DNA double-strand breaks and subsequent cell death . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and antitumor activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways are essential for the compound’s detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also dependent on factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, where it can exert its effects . For example, its localization in the nucleus allows it to interact with DNA and transcription factors, influencing gene expression and cell cycle regulation.
properties
IUPAC Name |
[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-8-4-2-1-3-7(8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZUFWOIRRSXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676288 | |
| Record name | [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1050507-07-7 | |
| Record name | [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



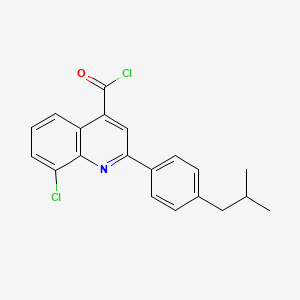
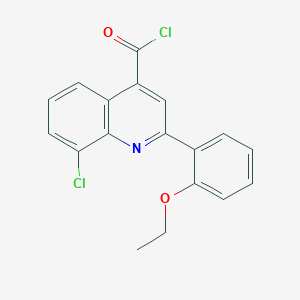
![2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420675.png)
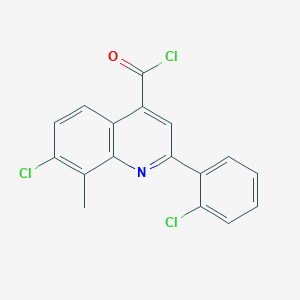
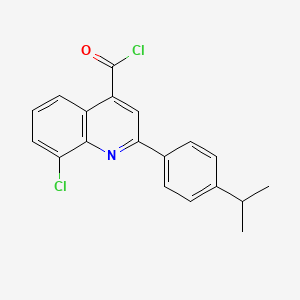



![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420683.png)
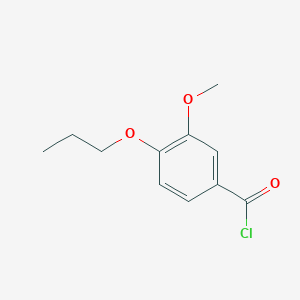
![4-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420685.png)
![4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420686.png)
